4-ethyl-8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one
Overview
Description
4-ethyl-8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves a multi-step process. One common method includes the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of an appropriate phenol with ethyl acetoacetate in the presence of a base, such as sodium ethoxide.
Introduction of the ethyl and methyl groups: Alkylation reactions can be used to introduce the ethyl and methyl groups at the desired positions on the chromen-2-one core.
Attachment of the phenoxy group: The phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where the chromen-2-one core reacts with 2-nitro-4-(trifluoromethyl)phenol in the presence of a base, such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require specialized equipment to handle the reagents and intermediates safely.
Chemical Reactions Analysis
Types of Reactions
4-ethyl-8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The ethyl and methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Oxidation: Potassium permanganate in an acidic medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: Formation of 4-ethyl-8-methyl-7-[2-amino-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one.
Oxidation: Formation of carboxylic acid derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-ethyl-8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one has several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs due to its biological activity.
Material Science: Use in the synthesis of novel materials with unique properties.
Biological Studies: Investigation of its effects on various biological systems and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-ethyl-8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-ethyl-8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one: is similar to other chromen-2-one derivatives with various substituents.
4-ethyl-8-methyl-7-[2-amino-4-(trifluoromethyl)phenoxy]-2H-chromen-2-one: A reduced form with an amino group instead of a nitro group.
4-ethyl-8-methyl-7-[2-nitro-4-(methyl)phenoxy]-2H-chromen-2-one: A derivative with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential therapeutic applications.
Properties
IUPAC Name |
4-ethyl-8-methyl-7-[2-nitro-4-(trifluoromethyl)phenoxy]chromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F3NO5/c1-3-11-8-17(24)28-18-10(2)15(7-5-13(11)18)27-16-6-4-12(19(20,21)22)9-14(16)23(25)26/h4-9H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIAXWHDFOQDEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F3NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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